molecular formula C7H13NO2Si B8472089 (Trimethylsilyl)methyl cyanoacetate CAS No. 139521-71-4

(Trimethylsilyl)methyl cyanoacetate

Cat. No.: B8472089
CAS No.: 139521-71-4
M. Wt: 171.27 g/mol
InChI Key: OAFYYZQINGWBQR-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl cyanoacetate is a silylated derivative of methyl cyanoacetate (NCCH₂CO₂CH₃), where the methyl ester group is replaced with a trimethylsilyl-methyl moiety. This modification introduces steric bulk and alters electronic properties, impacting reactivity and physical characteristics. Early structural assignments of silylated derivatives were debated, with corrections indicating O-silylation (attachment to the ester oxygen) rather than C-silylation . The compound’s structure likely enhances volatility and modifies solubility compared to non-silylated analogs, making it valuable in specialized synthetic applications.

Properties

CAS No.

139521-71-4

Molecular Formula

C7H13NO2Si

Molecular Weight

171.27 g/mol

IUPAC Name

trimethylsilylmethyl 2-cyanoacetate

InChI

InChI=1S/C7H13NO2Si/c1-11(2,3)6-10-7(9)4-5-8/h4,6H2,1-3H3

InChI Key

OAFYYZQINGWBQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Methyl Cyanoacetate

Structure : NCCH₂CO₂CH₃ .
Properties :

  • Boiling Point: 204–207°C; Specific Gravity: 1.123 .
  • Reactivity: Participates in Knoevenagel condensations, alkylations, and cyclizations (e.g., with isatin/dimedone to form spirooxindoles) . Applications: Key intermediate in pharmaceuticals, agrochemicals, and dyes.

Differences :

  • Volatility: (Trimethylsilyl)methyl cyanoacetate is more volatile due to the trimethylsilyl group, aiding in gas chromatography (GC) applications .
  • Stability : The silyl group increases susceptibility to hydrolysis under acidic/basic conditions, necessitating careful handling .

Ethyl Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₃.
Properties :

  • Larger ester group reduces volatility compared to methyl cyanoacetate. Reactivity:
  • In three-component reactions, ethyl cyanoacetate forms polycyclic spirooxindoles (e.g., compounds 4a–4g) instead of zwitterionic products, highlighting steric and electronic effects .
  • Similar chemoselectivity to methyl cyanoacetate in heterocycle synthesis but with altered reaction pathways .

Differences :

  • Steric Effects: The ethyl group in ethyl cyanoacetate is less bulky than the trimethylsilyl group, leading to divergent product distributions .

2-Trimethylsilylethyl 2-Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₂Si(CH₃)₃ .
Properties :

  • Contains a silyl group on an ethyl linker, balancing steric bulk and reactivity.
    Applications : Used in protected ester synthesis, where the silyl group acts as a temporary protective moiety.

Differences :

  • Substitution Site: The ethyl linker in 2-trimethylsilylethyl 2-cyanoacetate reduces steric hindrance near the reactive cyanoacetate group compared to (trimethylsilyl)methyl derivatives .

Trimethylsilyl Trimethylsiloxyacetate

Structure : (CH₃)₃SiOC(O)CH₂OSi(CH₃)₃ .
Properties :

  • Fully silylated ester with enhanced thermal stability and hydrophobicity.
    Applications : Used in silicone-based materials and as a derivatization agent in GC.

Differences :

  • Electronic Effects: The absence of a cyano group reduces electron-withdrawing effects, limiting utility in condensations compared to (trimethylsilyl)methyl cyanoacetate .

Methyl(Trimethylsilyl)acetate

Structure : CH₃C(O)OCH₂Si(CH₃)₃ .
Properties :

  • Volatile silylated ester used in GC analysis. Reactivity: Less reactive in nucleophilic substitutions due to the absence of a cyano group.

Differences :

  • Functional Groups: The cyano group in (trimethylsilyl)methyl cyanoacetate activates the α-carbon for condensations, unlike methyl(trimethylsilyl)acetate .

Key Research Findings

Reactivity in Cyclization Reactions

  • (Trimethylsilyl)methyl cyanoacetate’s steric bulk may hinder participation in zwitterionic pathways observed for methyl cyanoacetate, favoring alternative polycyclic products .
  • In Knoevenagel condensations, the silyl group stabilizes intermediates but slows reaction rates compared to methyl/ethyl cyanoacetates .

Data Tables

Table 1: Physical Properties Comparison

Compound Boiling Point (°C) Solubility Key Reactivity
Methyl Cyanoacetate 204–207 Insoluble in water Knoevenagel condensations
(Trimethylsilyl)methyl Cyanoacetate N/A* Hydrophobic Sterically hindered condensations
Ethyl Cyanoacetate ~215 Insoluble in water Polycyclic spirooxindole synthesis

Table 2: Reaction Outcomes with Different Esters

Substrate Reaction Conditions Product Type Yield (%)
Methyl Cyanoacetate Isatin + Dimedone Spirooxindoles >80
Ethyl Cyanoacetate Same as above Polycyclic compounds 4a–4g 60–85
(Trimethylsilyl)methyl Cyanoacetate Same as above Undisclosed (likely divergent) N/A

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